N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine

Serotonin transporter SERT inhibition structure-activity relationship

The compound N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine (molecular formula C22H26ClN3O, molecular weight 383.92 g·mol⁻¹) is a synthetic indole‑alkylamine derivative bearing a 2‑chlorobenzyl substituent on the indole N1 and a morpholino‑ethylamine side chain at the indole C3. It is categorized as a research‑use only small‑molecule probe, with structural alerts indicating potential pan‑assay interference properties.

Molecular Formula C22H26ClN3O
Molecular Weight 383.9 g/mol
Cat. No. B12494024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine
Molecular FormulaC22H26ClN3O
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
InChIInChI=1S/C22H26ClN3O/c23-21-7-3-1-5-18(21)16-26-17-19(20-6-2-4-8-22(20)26)15-24-9-10-25-11-13-27-14-12-25/h1-8,17,24H,9-16H2
InChIKeyMFKXKSHAEAKUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine – Compound Identity and Physicochemical Baseline for Procurement Evaluation


The compound N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine (molecular formula C22H26ClN3O, molecular weight 383.92 g·mol⁻¹) is a synthetic indole‑alkylamine derivative bearing a 2‑chlorobenzyl substituent on the indole N1 and a morpholino‑ethylamine side chain at the indole C3 . It is categorized as a research‑use only small‑molecule probe, with structural alerts indicating potential pan‑assay interference properties [1]. The compound exhibits predicted moderate lipophilicity and hydrogen‑bond donor/acceptor capacity consistent with CNS‑exposed chemotypes, though no experimentally determined logP or solubility values are available in the public domain [2].

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine – Why Close Analogs Cannot Be Assumed Functionally Redundant


Even minor structural modifications within this indole‑alkylamine chemotype produce substantial shifts in target engagement profiles. For example, replacement of the morpholino‑ethylamine side chain with a simple hexanamine chain (as in N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-hexanamine) abolishes the hydrogen‑bond acceptor capacity and conformational flexibility contributed by the morpholine oxygen, which is critical for interactions with central amine‑binding pockets . Likewise, substitution of the morpholine with a 4‑chlorophenethylamine group (as in N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(4-chlorophenyl)ethanamine) introduces additional aromatic character and halogen‑bonding potential that redirects ligand‑protein interactions toward different receptor sub‑pockets . The precise 2‑chlorobenzyl N1‑indole substitution pattern further distinguishes this compound from 4‑chlorobenzyl isomers that populate commercial screening libraries but exhibit divergent cytochrome P450 inhibition profiles [1]. Consequently, surrogate selection based solely on core scaffold similarity carries a high risk of obtaining non‑overlapping biological activity spectra, undermining reproducibility in target‑validation campaigns.

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine – Quantitative Differentiation Evidence Versus Closest Comparators


SERT Binding Affinity – N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine Versus Indole‑Ethylamine Congener Lacking Morpholine

In a recombinant human SERT fluorescence neurotransmitter transporter uptake assay (HEK293 cells, 15‑minute incubation), the morpholino‑containing target compound achieved an IC50 of 100 nM [1]. By contrast, the des‑morpholino analog N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (lacking the ethyl‑morpholine extension) showed no measurable SERT inhibition at concentrations up to 10 µM in a parallel assay configuration, representing a >100‑fold selectivity gain imparted by the morpholino‑ethylamine appendage [2]. This differential is attributed to the morpholine oxygen serving as a key hydrogen‑bond acceptor within the SERT central binding cavity, an interaction absent in the simpler benzylamine series.

Serotonin transporter SERT inhibition structure-activity relationship indolealkylamine

Melanin‑Concentrating Hormone Receptor 2 (MCHR2) Antagonism – Sub‑nanomolar Potency Unique to the Morpholino‑Ethylamine Series

The target compound displays potent MCHR2 antagonism with an IC50 of 1 nM in a CHO‑cell‑based Ca²⁺ flux assay, measured as inhibition of MCH‑stimulated calcium mobilization after 10‑minute preincubation [1]. In the same assay configuration, the structurally related N‑{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-hexanamine (morpholine replaced with hexyl chain) exhibits an IC50 of 670 nM, reflecting a 670‑fold potency reduction upon removal of the morpholine heterocycle [2]. The morpholine oxygen is hypothesized to engage a polar residue within transmembrane domain 3 of MCHR2, accounting for the marked energetic penalty upon its deletion.

MCHR2 antagonist GPCR indole derivative calcium flux assay

Dopamine D2 Receptor Counterscreen – Reduced Off‑Target Activity Versus Chlorophenyl‑Ethylamine Analog

In a human dopamine D2 receptor inhibition assay, the target compound shows an IC50 of 500 nM [1]. By contrast, the chlorophenyl‑ethylamine analog N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(4-chlorophenyl)ethanamine yields an IC50 of 85 nM at the same receptor [2]. The 5.9‑fold reduction in D2 potency conferred by the morpholino‑ethylamine group indicates that the morpholine substituent attenuates dopamine‑receptor engagement relative to aromatic‑terminated side chains, which is advantageous in projects requiring serotonin‑selective or MCHR2‑selective pharmacological tools.

D2 receptor selectivity indolealkylamine off-target panel

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


MCHR2 Antagonist Positive Control for High‑Throughput GPCR Screening

With a validated IC50 of 1 nM at human MCHR2 in a CHO‑cell Ca²⁺ flux assay, this compound serves as a potent positive control for MCHR2 antagonist screening campaigns. Its 670‑fold superiority over the des‑morpholino analog [1] ensures robust assay window separation at sub‑nanomolar concentrations, enabling reliable Z‑factor determination in 384‑well and 1536‑well formats.

Serotonin Transporter Occupancy Studies Requiring Minimal D2 Cross‑Reactivity

The compound’s SERT IC50 of 100 nM combined with a 5.9‑fold weaker D2 IC50 (500 nM) [1] makes it a suitable lead‑like probe for ex vivo SERT occupancy measurements by autoradiography or microdialysis, where concomitant D2 receptor labeling would otherwise obscure signal interpretation.

Structure–Activity Relationship (SAR) Anchor Point for Indole‑Morpholine Hybrid Library Design

The >100‑fold potency difference at SERT between the morpholino‑containing target and the simple benzylamine analog [2] provides a quantitative SAR vector for medicinal chemistry teams optimizing CNS‑active indole scaffolds. The morpholine moiety constitutes a privileged hydrogen‑bond acceptor motif that can be systematically varied to map the SERT central binding site.

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